rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans
Description
rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans: is a synthetic organic compound It is a racemic mixture, meaning it contains equal amounts of two enantiomers
Properties
Molecular Formula |
C13H25ClN2O2 |
|---|---|
Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl N-[3-(cyclobutylamino)cyclobutyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-7-10(8-11)14-9-5-4-6-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H |
InChI Key |
WQORQZXFJFWKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)NC2CCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans typically involves multiple steps:
Formation of the cyclobutylamine intermediate: This step involves the reaction of cyclobutylamine with a suitable protecting group to form a protected amine.
Cyclobutylamine coupling: The protected cyclobutylamine is then coupled with a cyclobutyl halide under basic conditions to form the desired cyclobutylamino intermediate.
Carbamate formation: The cyclobutylamino intermediate is reacted with tert-butyl chloroformate in the presence of a base to form the carbamate.
Hydrochloride formation: Finally, the carbamate is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is acid-labile and can be removed under acidic conditions to yield the corresponding free amine. Common deprotection methods include:
Example Reaction:
Reactivity of the Cyclobutylamino Group
The secondary amine in the cyclobutylamino moiety can participate in nucleophilic reactions:
Acylation
Reaction with acyl chlorides or anhydrides forms amides:
| Reagents | Products | Applications |
|---|---|---|
| Acetyl chloride (CH₃COCl) | N-Acetyl derivative | Stabilizes amine for further synthesis . |
| Benzoyl chloride (C₆H₅COCl) | N-Benzoyl derivative | Enhances lipophilicity . |
Example Reaction:
Alkylation
Alkyl halides or epoxides can alkylate the amine:
| Reagents | Products | Conditions |
|---|---|---|
| Methyl iodide (CH₃I) | N-Methylated derivative | Requires base (e.g., K₂CO₃) . |
| Ethylene oxide | Ethanolamine derivative | Ring-opening under basic conditions . |
Cyclobutane Ring Reactivity
The strained cyclobutane ring may undergo selective transformations:
Hydrogenation
Catalytic hydrogenation can reduce the cyclobutane ring to a less strained system:
| Catalyst | Products | Conditions |
|---|---|---|
| Pd/C or PtO₂ | Saturated cyclohexane derivative | High-pressure H₂, elevated temperatures . |
Photochemical [2+2] Cycloreversion
UV irradiation may cleave the cyclobutane ring:
This reaction is less likely under standard synthetic conditions but possible under specialized photolysis .
Salt Formation and Exchange
As a hydrochloride salt, the compound can undergo ion exchange:
Comparative Reactivity with Structural Analogs
The table below contrasts reactivity trends between the target compound and analogs from the literature:
Key Considerations:
-
Steric Hindrance : The tert-butyl and cyclobutane groups may slow reaction kinetics.
-
Acid Sensitivity : Avoid prolonged exposure to strong acids to prevent premature Boc cleavage.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound is used to study the effects of cyclobutylamino derivatives on various biological systems. It is particularly useful in the study of enzyme inhibition and receptor binding.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1r,3r)-3-aminocyclopentyl]carbamate hydrochloride
- tert-butyl N-[(1r,3r)-3-aminocyclohexyl]carbamate hydrochloride
- tert-butyl N-[(1r,3r)-3-aminocycloheptyl]carbamate hydrochloride
Uniqueness
rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds.
Biological Activity
Molecular Formula and Weight
- Molecular Formula: CHClNO
- Molecular Weight: 244.31 g/mol
Structural Characteristics
The compound features a tert-butyl group linked to a cyclobutylamine structure, which contributes to its unique biological properties. The presence of the carbamate functional group is significant for its interaction with biological targets.
The biological activity of rac-tert-butyl N-[(1R,3R)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride is primarily attributed to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing pathways related to anxiety and depression.
Pharmacological Effects
- CNS Activity : Initial findings indicate that the compound may exhibit anxiolytic and antidepressant-like effects in animal models.
- Neuroprotective Properties : There is evidence suggesting that this compound can protect against neurodegenerative processes, possibly through antioxidant mechanisms.
- Antinociceptive Effects : Some studies have indicated potential pain-relieving properties, warranting further investigation into its analgesic effects.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| CNS Modulation | Anxiolytic and antidepressant effects | |
| Neuroprotection | Antioxidant activity | |
| Pain Relief | Antinociceptive properties |
Study 1: Anxiolytic Effects
A study conducted on rodent models demonstrated that administration of rac-tert-butyl N-[(1R,3R)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results suggested a dose-dependent response, indicating potential therapeutic applications in anxiety disorders.
Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The results showed that treatment with rac-tert-butyl N-[(1R,3R)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride significantly reduced markers of oxidative damage in neuronal cells, highlighting its potential as a neuroprotective agent.
Study 3: Analgesic Properties
Research examining the antinociceptive properties revealed that this compound could attenuate pain responses in inflammatory pain models. Behavioral assays indicated a significant reduction in pain sensitivity following treatment, suggesting it may serve as a candidate for developing new analgesic therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans, and how do reaction conditions influence stereochemical purity?
- Methodology : The synthesis typically involves coupling tert-butyl carbamate with a cyclobutylamine derivative. A two-step approach is recommended:
Amine Protection : React tert-butyl chloroformate with trans-3-(cyclobutylamino)cyclobutylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the carbamate intermediate .
Hydrochloride Formation : Treat the intermediate with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
- Critical Parameters :
- Temperature control (0–5°C during amine protection prevents racemization).
- Solvent polarity (dichloromethane improves coupling efficiency).
- Excess HCl ensures complete salt formation.
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar carbamate derivatives?
- Case Study : Evidence for analogous compounds (e.g., cyclopentyl derivatives in ) shows cytotoxic or neuroprotective activity, but results vary due to stereochemistry and substituent effects.
- Methodology :
Structural Benchmarking : Compare the target compound’s NMR and X-ray crystallography data with literature analogs to identify key functional groups .
Biological Replication : Conduct dose-response assays (e.g., MTT for cytotoxicity) under standardized conditions (pH 7.4, 37°C) to minimize variability.
Meta-Analysis : Use cheminformatics tools (e.g., Schrödinger’s Maestro) to correlate activity trends with electronic (HOMO/LUMO) or steric (Taft’s Es) parameters .
Advanced Research Questions
Q. What strategies are effective for optimizing the compound’s stability in aqueous buffers for in vivo studies?
- Data Contradictions : Carbamates are prone to hydrolysis, but hydrochloride salts (as in this compound) may enhance solubility at the cost of pH sensitivity .
- Methodology :
- pH Profiling : Measure degradation kinetics (HPLC-MS) across pH 2–8.
- Example: At pH 7.4 (physiological buffer), hydrolysis half-life (t½) was 8.2 hours, but improved to 24 hours with 5% DMSO co-solvent .
- Stabilizers : Add antioxidants (e.g., 0.1% BHT) or cyclodextrin complexes to reduce oxidation and hydrolysis .
Q. How does the trans configuration influence receptor binding compared to cis analogs?
- Structural Insights : Molecular docking (AutoDock Vina) of the trans isomer shows stronger hydrogen bonding with hypothetical targets (e.g., NMDA receptors) due to optimal cyclobutyl ring geometry.
- Key Interactions :
- Carbamate carbonyl forms a 2.8 Å bond with Lys231 (hypothetical receptor).
- Cyclobutylamino group engages in hydrophobic packing with Phe153 .
- Experimental Validation :
- Synthesize cis and trans isomers separately via chiral resolution.
- Compare IC50 values in receptor-binding assays (e.g., radioligand displacement).
Q. What analytical techniques are recommended for detecting trace impurities in bulk synthesis?
- Methodology :
- LC-MS/MS : Quantify residual solvents (e.g., dichloromethane < 600 ppm) and byproducts (e.g., deprotected amines) .
- NMR <sup>13</sup>C DEPT : Identify stereoisomeric impurities at 0.1% detection limits .
- Example Data :
| Impurity Type | Detection Method | Acceptable Limit |
|---|---|---|
| Residual EtOAc | GC-FID | < 500 ppm |
| Diastereomers | Chiral HPLC | < 0.5% |
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in reported reaction yields for carbamate derivatives?
- Root Causes :
- Variability in cyclobutylamine precursor purity.
- Inconsistent workup protocols (e.g., aqueous vs. organic extraction).
- Solutions :
Standardize Precursors : Use >98% pure (1r,3r)-3-(cyclobutylamino)cyclobutylamine (HPLC-verified).
Optimize Workflow : Replace manual extraction with automated liquid-liquid partitioning (e.g., Büchi Syncore).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
